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Compound of Interest

Compound Name: D(-)-Octopamine CSA salt

CAS No.: 1693-64-7

Cat. No.: B607179

Get Quote

Executive Summary & Chemical Identity
Octopamine Camphorsulfonate (Octopamine CSA) represents a specialized salt form of the

biogenic amine octopamine, utilized primarily for chiral resolution and enhanced stability in

research formulations. While octopamine hydrochloride is the standard for general adrenergic

studies, the camphorsulfonate salt is critical when enantiomeric purity is paramount. The bulky,

chiral camphorsulfonate counterion allows for the separation of octopamine's optical isomers

via diastereomeric crystallization, a fundamental technique in producing high-purity D(-)-

octopamine (the biologically active enantiomer).[1][2]

Physicochemical Profile
The salt is formed by the neutralization of the basic amino group of octopamine with the strong

organic acid, camphor-10-sulfonic acid (CSA).[1][2]
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Property Data Specification

Compound Name Octopamine Camphorsulfonate (CSA) Salt

Systematic Name

4-[(1R)-2-Amino-1-hydroxyethyl]phenol;

(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-

yl]methanesulfonic acid

CAS Number 1693-64-7 (for D(-)-Octopamine CSA)

Molecular Formula C₁₈H₂₇NO₆S

Molecular Weight 385.48 g/mol

Stoichiometry 1:1 (Octopamine : CSA)

Appearance White to off-white crystalline solid

Solubility
High in DMSO, Methanol; Moderate in Water;

Low in Ethyl Acetate (crucial for crystallization)

Component Analysis
The molecular weight is derived from the summation of the free base and the acid, conserving

mass during proton transfer:

Octopamine (Free Base):

(

)[1][3]

Camphorsulfonic Acid (CSA):

(

)[1][4]

Net Calculation:

[1][2]
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Synthesis & Chiral Resolution Methodology
The primary utility of the CSA salt lies in optical resolution. Octopamine possesses a chiral

center at the

-carbon.[2] Synthetic octopamine is typically racemic (

).[1] To isolate the biologically potent D(-)-enantiomer, researchers utilize (1S)-(+)-10-
Camphorsulfonic acid as a resolving agent.[1][2][5]

The Mechanism of Resolution
Unlike enantiomers (which have identical physical properties in achiral environments),

diastereomers have distinct physical properties, including solubility.[1][6]

Reaction:

Differentiation: The

and

salts are diastereomers.[1][7] One will be less soluble in a specific solvent system,
precipitating out as a pure crystal.

Protocol: Diastereomeric Crystallization of Octopamine
Note: This protocol assumes a starting racemic mixture.

Step 1: Solubilization Dissolve 10.0 g of racemic Octopamine free base in 150 mL of absolute

ethanol. Heat to 60°C to ensure complete dissolution.

Step 2: Acid Addition Slowly add 15.2 g (1.0 eq) of (1S)-(+)-10-Camphorsulfonic acid dissolved

in 50 mL of warm ethanol. Stir vigorously. The solution may darken slightly due to oxidation

sensitivity of the phenol group; maintain an inert atmosphere (

) if high purity is required.[1]

Step 3: Nucleation & Crystallization Allow the mixture to cool slowly to room temperature

(25°C) over 4 hours.
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Critical Control Point: If precipitation does not occur, seed the solution with a micro-crystal of

pure D-Octopamine CSA salt.

Cool further to 4°C for 12 hours to maximize yield.

Step 4: Filtration & Washing Filter the white precipitate (the less soluble diastereomer). Wash

the cake with cold ethyl acetate (

) to remove residual mother liquor containing the unwanted diastereomer.[1]

Step 5: Validation Dry the solid under vacuum. Verify the enantiomeric excess (ee%) using

chiral HPLC or polarimetry.[1]

Visualization: Chiral Resolution Workflow
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Click to download full resolution via product page

Caption: Workflow for isolating enantiomerically pure Octopamine CSA salt via diastereomeric

crystallization.

Biological Applications & Signaling
Octopamine is the invertebrate analogue of norepinephrine.[3] The CSA salt form is frequently

used in physiological experiments where precise dosing of the active enantiomer is required to

map octopaminergic pathways without the confounding effects of the inactive isomer.

Key Signaling Pathways[1][2]
Invertebrates (Primary): Octopamine binds to Octopamine Receptors (OARs), which are G-

protein coupled receptors (GPCRs).[1][2]

Oct

R: Homologous to mammalian

-adrenergic receptors.[2] Increases intracellular

.[1]

Oct

R: Homologous to mammalian

-adrenergic receptors.[2] Increases cAMP via Adenylyl Cyclase.

Vertebrates (Trace Amine): Octopamine acts as a trace amine, binding to TAAR1 (Trace

Amine-Associated Receptor 1) and exhibiting weak agonist activity at

-adrenergic receptors.[2]

Visualization: Octopaminergic Signaling
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Caption: Dual-pathway activation by Octopamine via Gq and Gs coupled GPCRs.[1][2]

Analytical Validation
To confirm the identity of the synthesized Octopamine CSA salt, the following analytical

parameters must be met.

Method Expected Observation

H-NMR (DMSO-d6)

Octopamine:

6.8-7.2 (aromatic AA'BB'),

4.8 (methine chiral center).[1][2] CSA:

0.7-1.1 (methyl groups of camphor),

2.4-3.0 (sulfonate methylene).[1][2] Look for 1:1

integration ratio between aromatic protons and

camphor methyls.

Melting Point
Distinct from free base. Typically sharp (e.g.,

>180°C, decomposition) for pure salt.[1]

Polarimetry

Specific rotation

must match literature values for the salt (sum of

Octopamine and CSA rotations).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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